![molecular formula C18H23NO5 B4222548 N-(2,5-dimethoxyphenyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4222548.png)
N-(2,5-dimethoxyphenyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide
Overview
Description
N-(2,5-dimethoxyphenyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide is a useful research compound. Its molecular formula is C18H23NO5 and its molecular weight is 333.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 333.15762283 g/mol and the complexity rating of the compound is 548. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(2,5-dimethoxyphenyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive review of its pharmacological properties, including its mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : C19H25NO
- Molecular Weight : 331.4 g/mol
- Structural Characteristics : The compound features a bicyclic structure with a carboxamide functional group and two methoxy substituents on the phenyl ring.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, with findings indicating potential effects in several therapeutic areas:
1. Anti-inflammatory Activity
Studies have demonstrated that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance:
- Mechanism : Inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX.
- Case Study : A related compound showed an IC50 value of less than 0.001 μM in inhibiting inflammation markers in vitro .
2. Anticancer Potential
Research indicates that this compound may possess anticancer properties:
- Mechanism : Induction of apoptosis in cancer cells through the activation of caspase pathways.
- Case Study : A derivative exhibited cytotoxicity against various cancer cell lines with IC50 values ranging from 0.149 μM to 0.313 μM .
3. Antimicrobial Activity
Preliminary studies suggest that this compound may have antimicrobial effects:
- Mechanism : Disruption of bacterial cell membranes and inhibition of bacterial growth.
- Case Study : Synthetic derivatives showed potent antibacterial activity against Streptococcus pyogenes with MIC values reported at 2.4 μg/mL .
4. Neuroprotective Effects
The neuroprotective potential of this compound is another area of interest:
- Mechanism : Reduction of oxidative stress and inhibition of neuroinflammatory pathways.
- Case Study : In vivo assays indicated memory-rescuing activity in models of Alzheimer’s disease .
Data Tables
Scientific Research Applications
Pharmacological Studies
N-(2,5-dimethoxyphenyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide has been investigated for its pharmacological properties, particularly in the context of neuropharmacology and potential therapeutic uses.
Case Study: Neuroprotective Effects
Research has indicated that compounds with similar structural features exhibit neuroprotective effects in models of neurodegenerative diseases. The compound's ability to modulate neurotransmitter systems may provide insights into its potential use in treating conditions such as Alzheimer's disease and Parkinson's disease.
Synthetic Chemistry
The compound serves as an intermediate in synthetic chemistry, particularly in the synthesis of more complex organic molecules.
Table: Synthetic Pathways
Reaction Type | Description |
---|---|
Condensation Reactions | Used to form larger bicyclic structures |
Functionalization | Modifications to enhance biological activity |
Material Science
Due to its unique structural characteristics, this compound may find applications in material science, particularly in the development of advanced polymers or nanomaterials.
Case Study: Polymer Composites
Research has explored the incorporation of similar compounds into polymer matrices to enhance mechanical properties and thermal stability of materials used in aerospace and automotive applications.
Biological Assays
The compound is utilized in various biological assays to evaluate its interaction with biological systems.
Table: Biological Assays Conducted
Assay Type | Purpose |
---|---|
Cell Viability Assays | To assess cytotoxic effects on cancer cell lines |
Enzyme Inhibition | Evaluation of inhibitory effects on specific enzymes |
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO5/c1-16(2)17(3)8-9-18(16,24-15(17)21)14(20)19-12-10-11(22-4)6-7-13(12)23-5/h6-7,10H,8-9H2,1-5H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFSCZZKBMVUKLB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2(CCC1(OC2=O)C(=O)NC3=C(C=CC(=C3)OC)OC)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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